1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole
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Overview
Description
1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole is a complex organic compound with a unique structure that combines a benzoimidazole core with an ethoxy-benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole typically involves multi-step organic reactions. One common method includes the sulfonylation of 5,6-dimethyl-1H-benzoimidazole with 4-ethoxy-benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzoimidazole ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the benzoimidazole ring.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form different derivatives.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution can yield various substituted benzoimidazole derivatives .
Scientific Research Applications
1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole involves its interaction with specific molecular targets. The ethoxy-benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The benzoimidazole core can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-imidazole
- 1-(4-Ethoxy-benzenesulfonyl)-4-methyl-1H-imidazole
Uniqueness: 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole is unique due to the presence of both the ethoxy-benzenesulfonyl group and the dimethyl-substituted benzoimidazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-4-22-14-5-7-15(8-6-14)23(20,21)19-11-18-16-9-12(2)13(3)10-17(16)19/h5-11H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVKPVIRJVGLCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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